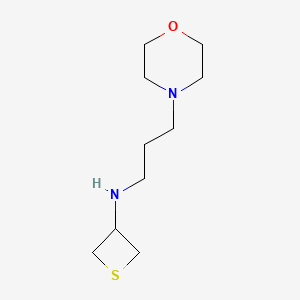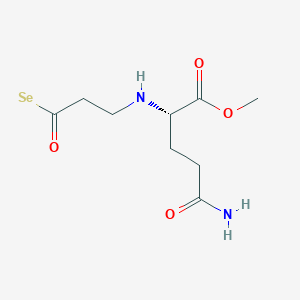
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is a complex organic compound that contains selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid typically involves multiple steps, including the formation of the selenoic acid group and the incorporation of the amino and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, consistency, and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoic acid group to selenol or selenide.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can be used as a precursor for synthesizing other selenium-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential antioxidant properties, given the known biological activity of selenium compounds. It could also be investigated for its role in enzyme function and cellular processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Selenium compounds are known for their potential anticancer and antiviral activities.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as semiconductors and catalysts. Its unique chemical properties make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and biological activity. Pathways involved may include redox reactions and the regulation of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in protein synthesis and enzyme function.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement and in research studies.
Selenourea: A selenium analog of urea, used in various chemical and biological applications.
Uniqueness
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is unique due to its specific structure, which combines selenium with amino and methoxy groups
Propiedades
Fórmula molecular |
C9H15N2O4Se |
|---|---|
Peso molecular |
294.20 g/mol |
InChI |
InChI=1S/C9H15N2O4Se/c1-15-9(14)6(2-3-7(10)12)11-5-4-8(13)16/h6,11H,2-5H2,1H3,(H2,10,12)/t6-/m0/s1 |
Clave InChI |
UCGYFJHNENBDRT-LURJTMIESA-N |
SMILES isomérico |
COC(=O)[C@H](CCC(=O)N)NCCC(=O)[Se] |
SMILES canónico |
COC(=O)C(CCC(=O)N)NCCC(=O)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


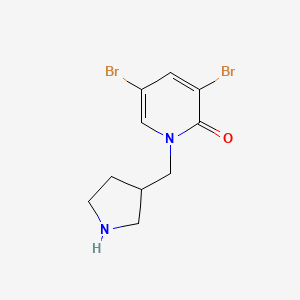

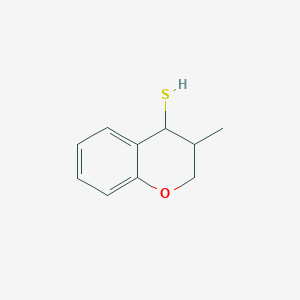
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
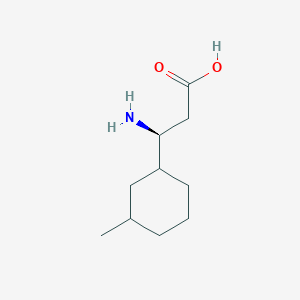


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
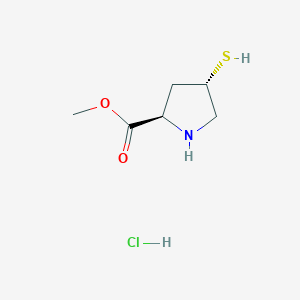
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
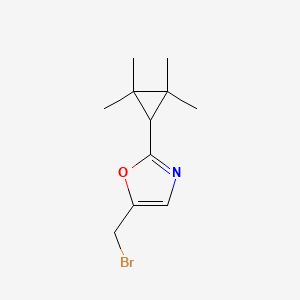
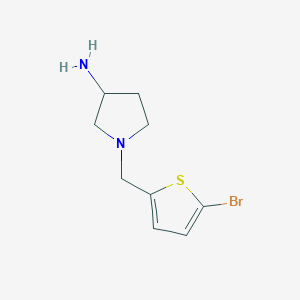
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
